
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene core with methoxy groups at positions 2 and 3, and a phenylmethanesulfinyl group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione typically involves the introduction of methoxy groups and a phenylmethanesulfinyl group onto a naphthoquinone core. One common method involves the use of methoxy-substituted naphthoquinones as starting materials. The phenylmethanesulfinyl group can be introduced via sulfoxidation reactions using appropriate sulfoxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reagents and conditions used .
科学的研究の応用
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione has several scientific research applications:
作用機序
The compound exerts its effects primarily through redox cycling, which induces the formation of intracellular superoxide anions. These reactive oxygen species can lead to oxidative stress, triggering various cellular responses such as apoptosis or necrosis. The molecular targets and pathways involved include mitochondrial pathways and the activation of caspases, which are crucial for the execution of apoptosis .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups but lacking the phenylmethanesulfinyl group.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its tautomeric forms and diverse reaction products.
Uniqueness
2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct redox properties and biological activities. This makes it a valuable compound for studying oxidative stress and its effects on cellular processes .
特性
CAS番号 |
89227-26-9 |
|---|---|
分子式 |
C19H16O5S |
分子量 |
356.4 g/mol |
IUPAC名 |
5-benzylsulfinyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5S/c1-23-18-16(20)13-9-6-10-14(15(13)17(21)19(18)24-2)25(22)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChIキー |
NNDMZIADSVOSSC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2S(=O)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


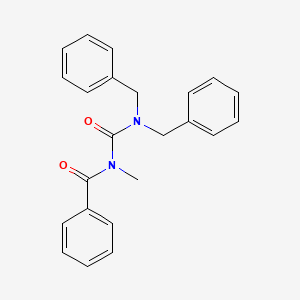
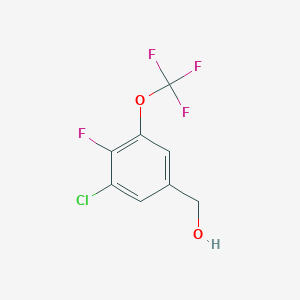
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
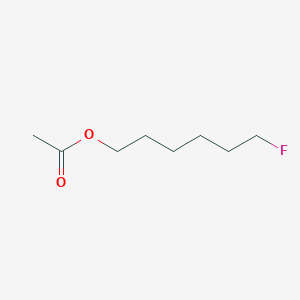
![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)
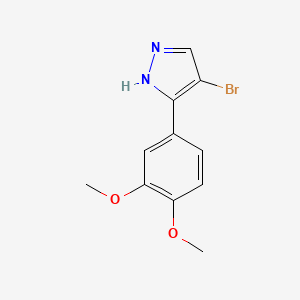

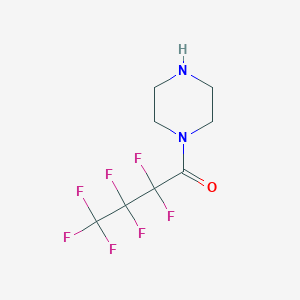

![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
